An In-depth Technical Guide to the Chemical Properties and Structure of 4-Nonanol
An In-depth Technical Guide to the Chemical Properties and Structure of 4-Nonanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Nonanol, a secondary alcohol with the chemical formula C₉H₂₀O, presents as a colorless liquid with a mild, fatty odor.[1] Its amphiphilic nature, characterized by a nine-carbon aliphatic chain and a hydroxyl group, makes it slightly soluble in water but more soluble in organic solvents.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of 4-Nonanol, its molecular structure, and relevant experimental protocols for its synthesis and analysis. The information is curated to support researchers and professionals in the fields of chemistry and drug development.
Chemical Structure and Identification
4-Nonanol is a secondary alcohol where the hydroxyl group is located on the fourth carbon atom of a nonane chain.[2] It exists as a racemic mixture of two stereoisomers, (S)-4-Nonanol and (R)-4-Nonanol, due to the chiral center at the fourth carbon.[3][4][5][6][7]
Table 1: Structural and Identification Properties of 4-Nonanol
| Property | Value | Reference(s) |
| IUPAC Name | nonan-4-ol | [2][3][4][5] |
| Synonyms | Amylpropylcarbinol, 4-Nonyl Alcohol, Pentylpropylcarbinol, Propylamylcarbinol, Propylpentylcarbinol | [8][9][10][11] |
| CAS Number | 5932-79-6 | [1][3][4][5][8][9] |
| Molecular Formula | C₉H₂₀O | [1][3][4][5][8][9] |
| Molecular Weight | 144.25 g/mol | [2][3][4][6][7][8][9] |
| SMILES | CCCCCC(O)CCC | [1][12][13] |
| InChI | InChI=1S/C9H20O/c1-3-5-6-8-9(10)7-4-2/h9-10H,3-8H2,1-2H3 | [1][3][4][5] |
| InChIKey | IXUOEGRSQCCEHB-UHFFFAOYSA-N | [3][4][5][12] |
Physicochemical Properties
The physical and chemical properties of 4-Nonanol are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.
Table 2: Physicochemical Properties of 4-Nonanol
| Property | Value | Reference(s) |
| Appearance | Colorless liquid | [1] |
| Odor | Mild, fatty | [1] |
| Boiling Point | 192-195 °C | [10][11][13][14][15] |
| Melting Point | ~6.15 °C (estimate) | [11][14][15] |
| Density | 0.82 g/cm³ | [11][13][14][15] |
| Solubility in Water | 0.374 g/L (slightly soluble) | [1][11][15] |
| Refractive Index | 1.430 | [10][13][14][15] |
| Flash Point | 74 °C | [10] |
| Vapor Pressure | 0.13 mmHg at 25 °C | [14] |
| logP (Octanol/Water Partition Coefficient) | 2.728 | [12] |
| Enthalpy of Vaporization (ΔvapH°) | 71.50 ± 0.30 kJ/mol | [12] |
Spectroscopic Data
Spectroscopic data is essential for the structural elucidation and purity assessment of 4-Nonanol.
Table 3: Spectroscopic Data for 4-Nonanol
| Technique | Key Features and Data | Reference(s) |
| ¹H NMR | Chemical shifts (ppm) in CDCl₃: ~3.59 (CH-OH), ~1.50 (CH₂ adjacent to CH-OH), ~1.37 (other CH₂), ~0.91 (CH₃) | [4] |
| ¹³C NMR | Chemical shifts (ppm) in CDCl₃: ~71.7 (C-OH), ~39.8, ~37.6, ~32.1, ~25.5, ~22.8, ~18.9, ~14.2, ~14.1 | [4] |
| Infrared (IR) Spectroscopy | Key peaks (cm⁻¹): Strong, broad O-H stretch (~3300-3400), C-H stretches (~2800-3000), C-O stretch (~1100) | [3] |
| Mass Spectrometry (MS) | Electron Ionization (EI) mass spectrum available in the NIST WebBook. | [3][4][8] |
| Gas Chromatography (GC) | Kovats Retention Index (non-polar column, temperature ramp): 1078 | [3] |
Experimental Protocols
Synthesis of 4-Nonanol via Grignard Reaction
A common and effective method for the synthesis of secondary alcohols like 4-Nonanol is the Grignard reaction.[11][16] This involves the reaction of a Grignard reagent with an aldehyde. For the synthesis of 4-Nonanol, two logical pathways are the reaction of propylmagnesium bromide with hexanal or the reaction of pentylmagnesium bromide with butanal. The following is a generalized protocol based on the reaction of propylmagnesium bromide and hexanal.
Materials and Reagents:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether
-
1-Bromopropane
-
Hexanal
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings and a small crystal of iodine.
-
In the dropping funnel, place a solution of 1-bromopropane in anhydrous diethyl ether.
-
Add a small portion of the 1-bromopropane solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle bubbling.
-
Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the propylmagnesium bromide.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of hexanal in anhydrous diethyl ether to the dropping funnel.
-
Add the hexanal solution dropwise to the cooled Grignard reagent with vigorous stirring. Control the addition rate to maintain a gentle reflux.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator.
-
The crude 4-Nonanol can be purified by fractional distillation under reduced pressure.[17]
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like 4-Nonanol.
Instrumentation and Parameters (Representative):
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
Injection: 1 µL, split mode (e.g., 50:1 split ratio)
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-400
Sample Preparation:
-
Dilute the 4-Nonanol sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 100 µg/mL.
Biological Activity and Metabolism
While specific signaling pathways involving 4-Nonanol are not extensively documented, it has been identified as a urinary metabolite of n-nonane in male Fischer 344 rats.[8] This suggests that 4-Nonanol can be formed in vivo through metabolic processes.
Additionally, related long-chain alcohols have demonstrated antimicrobial properties. For instance, 1-Nonanol, a structural isomer of 4-Nonanol, has shown bactericidal activity against Staphylococcus aureus.[18] The antimicrobial activity of long-chain alcohols is often dependent on the length of their aliphatic chain.[18] Further research is needed to fully elucidate the specific biological activities and potential signaling pathways of 4-Nonanol.
Safety and Handling
4-Nonanol is considered an irritant, particularly to the eyes.[1] It is also a combustible liquid.[10] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
First Aid:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off with soap and plenty of water.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Conclusion
4-Nonanol is a well-characterized secondary alcohol with a range of applications in chemical synthesis and research. This guide has provided a detailed overview of its chemical and physical properties, structural information, and protocols for its synthesis and analysis. The data presented here serves as a valuable resource for researchers and professionals, facilitating the safe and effective use of 4-Nonanol in their work. Further investigation into its biological activities and metabolic pathways may reveal novel applications in the future.
References
- 1. 4-Nonanol | C9H20O | CID 22217 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chemical Components, Emission Dynamics, and External Immune Functions of Red Palm Weevil Larval Volatiles in Response to Changes in Developmental Stages and Pathogen Stress | MDPI [mdpi.com]
- 3. 4-Nonanol [webbook.nist.gov]
- 4. aurochemicals.com [aurochemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. s3.oxea-chemicals.com [s3.oxea-chemicals.com]
- 7. 4-Hydroxy-nonenal—A Bioactive Lipid Peroxidation Product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The metabolism of n-nonane in male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NONANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. fishersci.com [fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. iris.unime.it [iris.unime.it]
- 16. Grignard Reaction [organic-chemistry.org]
- 17. How To [chem.rochester.edu]
- 18. Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
